molecular formula C25H28FN5O2 B10998384 N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10998384
M. Wt: 449.5 g/mol
InChI Key: LSQXGWMPQARHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a beta-carboline core. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-fluoroaniline and ethylene glycol in the presence of a catalyst forms the 4-(4-fluorophenyl)piperazine intermediate.

    Beta-Carboline Core Synthesis: The beta-carboline core is synthesized through a Pictet-Spengler reaction, where tryptamine reacts with an aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the beta-carboline core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
  • **N-{3-[4-(4-bromophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Uniqueness

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C25H28FN5O2

Molecular Weight

449.5 g/mol

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C25H28FN5O2/c26-18-5-7-19(8-6-18)29-13-15-30(16-14-29)24(32)9-11-27-25(33)31-12-10-21-20-3-1-2-4-22(20)28-23(21)17-31/h1-8,28H,9-17H2,(H,27,33)

InChI Key

LSQXGWMPQARHRY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.